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molecular formula C9H7Cl2N3 B1426992 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1220518-04-6

2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1426992
M. Wt: 228.07 g/mol
InChI Key: FWAVMANUFQKJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722661B2

Procedure details

A mixture of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (210 mg, 1.12 mmol) in methylene chloride (4.86 mL) was treated with triethylamine (314 μL, 2.26 mmol), copper(II) acetate monohydrate (232 mg, 1.16 mmol) and cyclopropylboronic acid (95.9 mg, 1.12 mmol). The reaction was stirred at room temperature overnight. At this time, the reaction was warmed to 70° C. for 3 h. At this time, the reaction was treated with additional triethylamine (314 μL, 2.26 mmol), copper(II) acetate monohydrate (232 mg, 1.16 mmol) and cyclopropylboronic acid (95.9 mg, 1.12 mmol). The reaction was allowed to stir overnight at room temperature. At this time, the reaction was filtered through a plug of Celite®, washing with a 10% methanol/methylene chloride solution. The filtrate was concentrated in vacuo onto silica gel. Flash chromatography (24 g silica gel column, 2-20% ethyl acetate/hexanes) afforded 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid (70 mg, 27.5%). 1H NMR (300 MHz, DMSO-d6) δ ppm 0.82-1.28 (m, 4H) 3.62 (s, 1H) 6.66 (d, J=3.58 Hz, 1H) 7.73 (d, J=3.39 Hz, 1H). LC-MS calcd. for C9H8Cl2N3 [(M+H)+] 228, obsd. 227.9.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
4.86 mL
Type
solvent
Reaction Step One
Quantity
314 μL
Type
reactant
Reaction Step Two
Quantity
95.9 mg
Type
reactant
Reaction Step Two
Quantity
232 mg
Type
catalyst
Reaction Step Two
Quantity
314 μL
Type
reactant
Reaction Step Three
Quantity
95.9 mg
Type
reactant
Reaction Step Three
Quantity
232 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.C(N(CC)CC)C.[CH:19]1(B(O)O)[CH2:21][CH2:20]1>C(Cl)Cl.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[CH:10]=[CH:9][N:8]([CH:19]3[CH2:21][CH2:20]3)[C:6]=2[N:7]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)NC=C2)Cl
Name
Quantity
4.86 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
314 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
95.9 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
232 mg
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Three
Name
Quantity
314 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
95.9 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
232 mg
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was warmed to 70° C. for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
At this time, the reaction was filtered through a plug of Celite®
WASH
Type
WASH
Details
washing with a 10% methanol/methylene chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo onto silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)N(C=C2)C2CC2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 27.5%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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